Phenacyl 4-(3,4-dicyanophenoxy)benzoate
Description
Phenacyl 4-(3,4-dicyanophenoxy)benzoate is an ester derivative featuring a phenacyl group linked to a benzoate moiety substituted with a 3,4-dicyanophenoxy group. The synthesis typically involves coupling 4-(3,4-dicyanophenoxy)benzoic acid with phenacyl bromide under nucleophilic acyl substitution conditions . Its structural uniqueness lies in the combination of a dicyanophenoxy substituent and the phenacyl ester group, which differentiates it from simpler benzoate derivatives.
Properties
Molecular Formula |
C23H14N2O4 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
phenacyl 4-(3,4-dicyanophenoxy)benzoate |
InChI |
InChI=1S/C23H14N2O4/c24-13-18-8-11-21(12-19(18)14-25)29-20-9-6-17(7-10-20)23(27)28-15-22(26)16-4-2-1-3-5-16/h1-12H,15H2 |
InChI Key |
QEFAXPUDVMQLNN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Torsion Angles and Molecular Conformation
Phenacyl 4-(3,4-dicyanophenoxy)benzoate adopts a synclinal conformation with a torsion angle (C13–O1–C12–C11) ranging from 69.7° to 86.12°, similar to other synclinal phenacyl benzoates (71°–91°) . In contrast:
- Adamantyl-based esters : These derivatives exhibit restricted conformational flexibility due to the bulky adamantane group, leading to reduced π⋯π interactions and lower structural occupancy (mostly <63%) compared to phenacyl benzoates (63–69%) .
- Biphenyl benzoates : Replacing the phenyl ring with a biphenyl group increases steric hindrance, resulting in fewer isostructural crystals and altered packing patterns .
Table 1: Conformational and Structural Comparison
| Compound Type | Torsion Angle Range (°) | Structural Occupancy (%) | Dominant Interactions |
|---|---|---|---|
| Phenacyl 4-(3,4-DCPh)Benzoate | 69.7–86.12 | 63–69 | Weak C–H⋯O/N, limited π⋯π |
| Adamantyl Benzoates | 70.26–89.69 | <63 (except 2n: 68.4) | C–H⋯O, no π⋯π |
| Biphenyl Benzoates | 70–90 | 65–72 | C–H⋯O, occasional π⋯π |
(DCPh = Dicyanophenoxy; Data from )
Crystal Packing and Intermolecular Interactions
The dicyanophenoxy group reduces π⋯π stacking compared to unsubstituted phenacyl benzoates, as seen in adamantyl derivatives. However, the phenacyl group introduces weak C–H⋯O/N hydrogen bonds, which stabilize the crystal lattice . In contrast, methyl 4-(3,4-dicyanophenoxy)benzoate () lacks the phenacyl group, leading to simpler packing patterns and lower thermal stability.
Spectroscopic and Functional Group Analysis
Infrared (IR) Spectroscopy
The carbonyl stretch (C=O) for this compound appears near 1643 cm⁻¹, consistent with other benzoates . Key differences include:
- Zn(II) Phthalocyanine Complexes: The dicyanophenoxy group in these complexes shows a shifted C≡N stretch (~2220 cm⁻¹) due to coordination with metal ions .
- Ethyl 4-(Dimethylamino)Benzoate (EDB): The amino group introduces N–H stretches (~3350 cm⁻¹), absent in non-amino benzoates .
Table 2: IR Spectral Comparison
| Compound Type | C=O Stretch (cm⁻¹) | Notable Peaks (cm⁻¹) |
|---|---|---|
| Phenacyl 4-(3,4-DCPh)Benzoate | 1643 | C≡N: 2220, C–O–C: 1091 |
| Zn(II) Phthalocyanine | 1670 | C≡N: 2225, C–N: 1231 |
| EDB | 1685 | N–H: 3350, C–O: 1105 |
DNA Interaction
The Zn(II) phthalocyanine complex derived from 4-(3,4-dicyanophenoxy)benzoic acid exhibits DNA intercalation via π-stacking, as demonstrated by absorption titrations and viscosity measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
